2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

Lipophilicity Physicochemical property comparison Medicinal chemistry

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene (CAS 157060-87-2) is a polysubstituted aromatic compound with the formula C₉H₈F₃NO₃ and a molecular weight of 235.16 g/mol. It features a methyl group at the 2-position, a nitro group at the 1-position, and a 2,2,2-trifluoroethoxy group at the 4-position on the benzene ring.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
Cat. No. B7762308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3
InChIKeyHNSXRQOWSFWKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene: Physicochemical Profile and Procurement-Relevant Characteristics


2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene (CAS 157060-87-2) is a polysubstituted aromatic compound with the formula C₉H₈F₃NO₃ and a molecular weight of 235.16 g/mol . It features a methyl group at the 2-position, a nitro group at the 1-position, and a 2,2,2-trifluoroethoxy group at the 4-position on the benzene ring. Its computed XLogP3 is 3.9 , and its topological polar surface area (TPSA) is 52.37 Ų , reflecting the combined influence of the electron-withdrawing nitro and trifluoroethoxy substituents. The compound is typically supplied as a crystalline solid with purity ≥97% and is recommended for storage sealed in dry conditions at 2–8 °C .

Why Generic Substitution Fails for 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene in Research and Industrial Sourcing


Substituting 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene with seemingly similar analogs—such as positional isomers (e.g., 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene) or compounds lacking either the methyl or trifluoroethoxy group—can introduce unverified variability in key physicochemical parameters including lipophilicity, steric environment, and electronic effects . These differences directly impact the compound's performance as a synthetic intermediate; for example, the presence and position of the methyl group ortho to the nitro group modulates the electron affinity and reduction potential of the aromatic ring [1], while the trifluoroethoxy group confers a characteristic lipophilicity (XLogP3 = 3.9) that is markedly distinct from methoxy or ethoxy analogs . Without rigorous head-to-head comparative data, simple replacement risks altering the reactivity, purification behavior, or downstream coupling efficiency, leading to irreproducible results in multi-step syntheses.

Quantitative Differentiation Evidence for 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 = 3.9) vs. Non-Fluorinated Alkoxy and meta-Trifluoroethoxy Analogs

The target compound exhibits an XLogP3 of 3.9 , which is substantially higher than the logP values reported for related methoxy- or ethoxy-substituted nitrobenzenes (logP typically 1.2–2.2) [1] and exceeds that of its geometric isomer 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (XLogP3 = 2.0) [2]. This difference is attributed to the combination of the lipophilic trifluoroethoxy group and the ortho-methyl substitution, which influences both hydrophobicity and steric shielding.

Lipophilicity Physicochemical property comparison Medicinal chemistry

Distinct Topological Polar Surface Area (TPSA = 52.37 Ų) vs. 4-(2,2,2-Trifluoroethoxy)nitrobenzene (TPSA ≈ 55.05 Ų)

The TPSA of 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is calculated as 52.37 Ų , whereas the simpler analog 4-(2,2,2-trifluoroethoxy)nitrobenzene (lacking the ortho-methyl group) has a reported TPSA of 55.05 Ų [1]. The reduction of approximately 2.7 Ų arises from the steric and electronic influence of the methyl substituent, which slightly diminishes the polar surface contribution of the nitro group.

Polar surface area Drug-likeness Physicochemical property comparison

Higher Molecular Weight (235.16 g/mol) and Heavy Atom Count vs. Simple Nitrobenzene Derivatives, Influencing Purification and Handling

With a molecular weight of 235.16 g/mol and a heavy atom count of 16 , 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is significantly heavier than unsubstituted nitrobenzene (123.11 g/mol) or 4-(2,2,2-trifluoroethoxy)nitrobenzene (221.13 g/mol) . The compound exists as a crystalline solid [1], whereas many lower-molecular-weight nitrobenzene derivatives remain liquids at ambient temperature, which has direct implications for isolation, purification, and large-scale handling.

Molecular weight Crystallinity Synthetic intermediate handling

Electron-Withdrawing Effect of Trifluoroethoxy Group Enables Distinct Reactivity in Nucleophilic Vinylic Substitution, as Demonstrated in Stilbene Model Systems

In kinetic studies of nucleophilic vinylic substitution (SNV) reactions on α-nitro-β-X-stilbenes, the trifluoroethoxy leaving group (OCH₂CF₃) exhibited distinct rate constants compared to methoxy (OCH₃) and nitro (NO₂) analogs [1]. Specifically, α-nitro-β-(2,2,2-trifluoroethoxy)stilbene reacted with OH⁻, piperidine, and HOCH₂CH₂S⁻ to yield substitution products, and with CF₃CH₂O⁻ formed a stable adduct, highlighting how the electron-withdrawing trifluoroethoxy group modulates the leaving group ability and reaction pathway [1].

Reactivity Nucleophilic vinylic substitution Electron-withdrawing group

High-Value Application Scenarios for 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene in Research and Industrial Procurement


Medicinal Chemistry Building Block for Optimizing Lipophilicity and Membrane Permeability

With an XLogP3 of 3.9 and a favorable TPSA of 52.37 Ų, this compound is well-suited as a key intermediate in the synthesis of drug candidates where enhanced passive membrane permeability is desired . Its use as a building block can systematically increase the lipophilicity of lead series, as demonstrated by the marked difference from methoxy and ethoxy analogs (Δ logP 1.7–2.7 units) .

Precursor for Amine Derivatives via Selective Nitro Group Reduction

The nitro group at the 1-position is amenable to selective catalytic hydrogenation or metal-mediated reduction to generate the corresponding aniline derivative while preserving the trifluoroethoxy and methyl substituents . This transformation is widely employed in pharmaceutical intermediate synthesis, and the ortho-methyl group provides steric differentiation that can influence the outcome of subsequent coupling reactions .

Synthesis of Trifluoroethoxy-Substituted Heterocycles for Agrochemical Discovery

The compound's nitro group can participate in reductive cyclization or condensation reactions to form benzimidazoles, benzoxazoles, and related heterocyclic scaffolds. The trifluoroethoxy substituent imparts enhanced metabolic stability and lipophilicity, properties that are highly valued in agrochemical lead optimization . Patent literature referencing trifluoroethoxy-substituted benzoic acids as intermediates indicates established industrial precedent for this substitution pattern [1].

Model Substrate for Studying Electron-Withdrawing Substituent Effects in Nucleophilic Aromatic Substitution

The well-defined electronic profile of the trifluoroethoxy group (strongly electron-withdrawing via the inductive effect) combined with the nitro group makes this compound a valuable mechanistic probe for studying structure–reactivity relationships in nucleophilic aromatic substitution (SNAr) and related transformations. Its crystalline solid form facilitates reproducible handling and kinetic measurements .

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